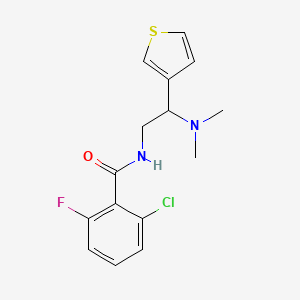![molecular formula C22H21NO4S2 B2773227 N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline CAS No. 65649-95-8](/img/structure/B2773227.png)
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . The synthesis involved the use of starting materials, solvents, and catalysts, and the reaction was carried out at room temperature .Scientific Research Applications
Fluorescent Scaffolds and Material Design
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline and its derivatives demonstrate significant potential in the design of fluorescent scaffolds through intramolecular hydrogen bonds. These compounds exhibit high fluorescence emissions in the solid state, facilitated by well-defined intramolecular hydrogen bonds that immobilize rotatable amino groups, resulting in fluorescence enhancement and improved photostability. Their absorption and fluorescence spectra indicate a push-pull effect with an extended π-conjugated system, suggesting their utility in creating solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission, particularly for selective DNA detection due to their enhanced environmental sensitivity to solvent polarity and viscosity (Beppu et al., 2014).
Conducting Polymers
The chemical polymerization of aniline and related compounds can lead to novel water-soluble conducting polyaniline copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). These copolymers demonstrate a range of conductivities, highlighting their potential in electronic applications. The blend of aniline derivatives with sulfonate groups offers a balance between conductivity and solubility, making these materials suitable for use in advanced electronic devices and sensors (Nguyen et al., 1994).
Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties. The design and synthesis of new compounds containing this chemical structure, combined with β-lactam drugs and cyclic imide, demonstrate significant antibacterial and antifungal activities. This suggests a promising approach for the development of new antimicrobial agents, leveraging the unique chemical structure of this compound for enhanced biological activity (Fadel & Al-Azzawi, 2021).
Corrosion Inhibition
This compound and its derivatives have also shown efficacy as corrosion inhibitors for metals in acidic environments. Studies demonstrate that these compounds can efficiently inhibit the corrosion of mild steel by forming a protective layer on the metal surface, adhering to Langmuir’s isotherm. The effectiveness of these inhibitors is attributed to their strong adsorption onto the metal surface, offering a promising solution for protecting industrial machinery and infrastructure from corrosive damage (Daoud et al., 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of benzenesulfonic acid derivatives, they were evaluated as competitive inhibitors of human neutrophil elastase (hNE), which is involved in the treatment of Acute Respiratory Distress Syndrome (ARDS) .
properties
IUPAC Name |
N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-17-8-12-20(13-9-17)28(24,25)22(16-23-19-6-4-3-5-7-19)29(26,27)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORYCADIADOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate](/img/structure/B2773147.png)
![4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2773149.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)
![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)
![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)
![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)
![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)
